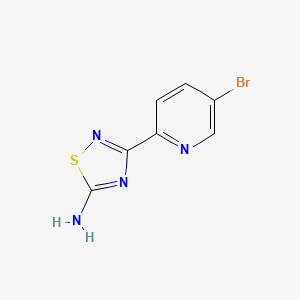![molecular formula C16H16O2 B15357544 2-[2-(2-methylphenyl)ethyl]Benzoic acid](/img/structure/B15357544.png)
2-[2-(2-methylphenyl)ethyl]Benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-methylphenyl)ethyl]Benzoic acid is an organic compound belonging to the class of benzoic acids, characterized by a benzoic acid core with a 2-methylphenyl substituent at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Friedel-Crafts Alkylation
Step 1: : The process begins with the Friedel-Crafts alkylation of toluene with ethylene oxide in the presence of a Lewis acid such as aluminum chloride, yielding 2-(2-methylphenyl)ethylbenzene.
Step 2: : The alkylbenzene is then oxidized using potassium permanganate under acidic conditions to form 2-[2-(2-methylphenyl)ethyl]benzoic acid.
Industrial Production Methods
In an industrial setting, the compound can be synthesized via continuous-flow methods. These methods involve the same basic steps but are adapted for large-scale production with optimized reaction times and conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to further carboxylation.
Reduction
Reduced by agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution
Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Chlorosulfonic acid for sulfonation, nitronium tetrafluoroborate for nitration.
Major Products Formed
Oxidation: : Further carboxylated derivatives.
Reduction: : 2-[2-(2-methylphenyl)ethyl]benzoic alcohol.
Substitution: : Derivatives such as sulfonates and nitro compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-methylphenyl)ethyl]Benzoic acid is used in various research contexts:
Chemistry
Used as a building block in the synthesis of more complex molecules.
Biology
Studies involving enzyme interactions and metabolic pathways.
Medicine
Investigated for its potential anti-inflammatory properties.
Industry
Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets
Binding to enzymes that catalyze the breakdown of reactive oxygen species.
Pathways Involved
Modulation of inflammatory pathways through the inhibition of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-methylphenyl)ethyl]Benzoic acid
Has a para-substituted methyl group instead of ortho.
2-[2-(2-chlorophenyl)ethyl]Benzoic acid
Contains a chlorine substituent.
2-[2-(2-hydroxyphenyl)ethyl]Benzoic acid
Hydroxy group substitution.
Uniqueness
2-[2-(2-methylphenyl)ethyl]Benzoic acid is unique due to the specific positioning of the methyl group, which impacts its reactivity and interaction with biological systems differently compared to its analogs.
This compound's distinct structure contributes to its specific chemical behaviors and applications, setting it apart in both synthetic and applied chemistry contexts.
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-[2-(2-methylphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-12-6-2-3-7-13(12)10-11-14-8-4-5-9-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
XSSIQYSSCUGEJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
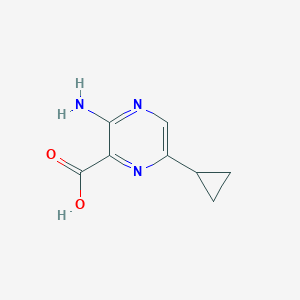
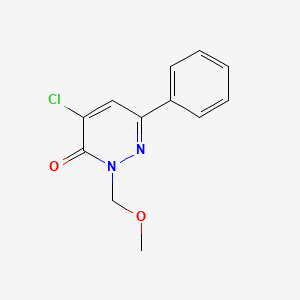

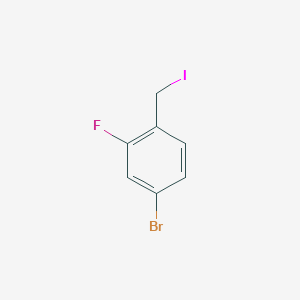
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
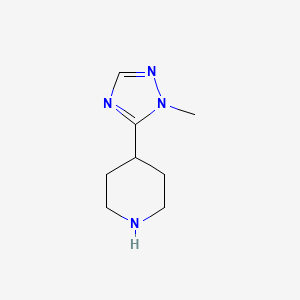
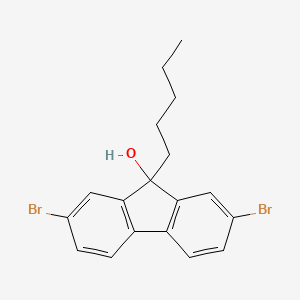
![Tert-butyl (6-(1-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B15357524.png)
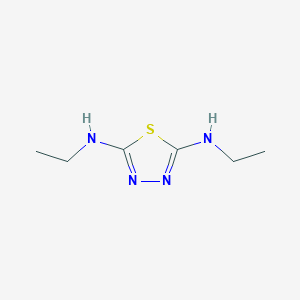
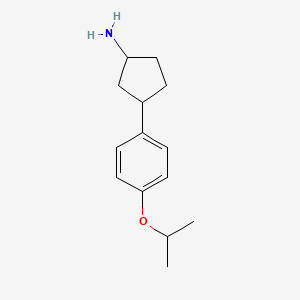
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![4-chloro-2-methyl-6-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15357545.png)
